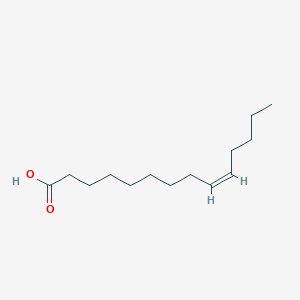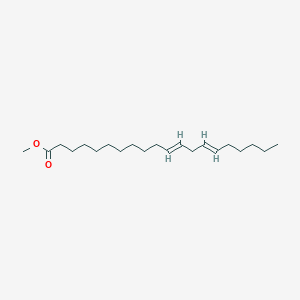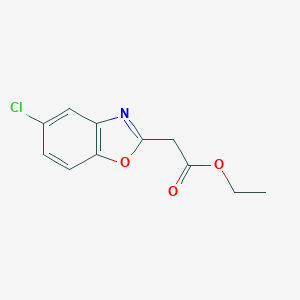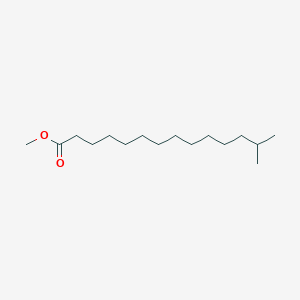
Methyl 13-methyltetradecanoate
Overview
Description
Methyl 13-methyltetradecanoate is a methylated bacterial fatty acid methyl ester . It has been used as a marker of bacteria in sewage sludge and bacterial contamination in pharmaceutical manufacturing .
Molecular Structure Analysis
The molecular formula of Methyl 13-methyltetradecanoate is C16H32O2 . The structure can be represented by the SMILES notation asCC(C)CCCCCCCCCCCC(OC)=O .
Scientific Research Applications
Marker for Bacterial Contamination
“Methyl 13-methyltetradecanoate” has been used as a marker for bacterial contamination in pharmaceutical manufacturing and sewage sludge. The compound is identified through GC-MS (Gas Chromatography-Mass Spectrometry) , which is a reliable method for detecting such contaminants .
Apoptosis Induction in Cancer Cells
This compound is also known as 13-Methyltetradecanoic acid (13-MTD), which has been found to induce apoptosis or “programmed cell death” in certain human cancer cells. It was originally purified from a soy fermentation product and can be chemically synthesized while retaining its biological properties .
Biochemical Assay Reagent
In biochemical research, “Methyl 13-methyltetradecanoate” serves as a reagent in various assays due to its properties as a methylated bacterial fatty acid methyl ester .
Branched FAME (Iso, Ante-iso)
The compound falls under the category of Branched Fatty Acid Methyl Esters (FAME), specifically Iso and Ante-iso, which are used in lipidomics research to study lipid profiles and functions .
Mechanism of Action
Target of Action
Methyl 13-methyltetradecanoate, also known as 13-Methyltetradecanoic acid (13-MTD), is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . The primary target of this compound is tumor cells, particularly those developing in T Cell Lymphomas .
Mode of Action
The mode of action of Methyl 13-methyltetradecanoate involves its interaction with tumor cells. The compound inhibits tumor cell growth by “down-regulating” p-AKT . AKT is a serine–threonine kinase that regulates cell survival . By down-regulating p-AKT, the compound disrupts the normal functioning of the cells, leading to programmed cell death or apoptosis .
Biochemical Pathways
The biochemical pathway affected by Methyl 13-methyltetradecanoate is the AKT signaling pathway . This pathway plays a crucial role in multiple cellular processes such as cell proliferation, cell survival, growth, and angiogenesis. By down-regulating p-AKT, Methyl 13-methyltetradecanoate disrupts these processes, leading to the death of the tumor cells .
Result of Action
The result of the action of Methyl 13-methyltetradecanoate is the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell growth and potentially to the reduction of the tumor size .
properties
IUPAC Name |
methyl 13-methyltetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUSDOXMVVCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408101 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 13-methyltetradecanoate | |
CAS RN |
5129-59-9 | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 13-methyltetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





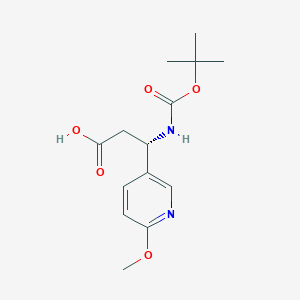
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)



